Cas no 93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile)

6-Chloro-3-nitro-pyridine-2-carbonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with chloro, nitro, and cyano functional groups. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitro and cyano groups enhance its utility in nucleophilic substitution and cyclization reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives with tailored properties. Suitable for use under controlled laboratory conditions, it requires handling with appropriate safety measures due to its reactive functional groups.
6-chloro-3-nitro-pyridine-2-carbonitrile structure
93683-65-9 structure
Product Name:6-chloro-3-nitro-pyridine-2-carbonitrile
CAS No:93683-65-9
MF:C6H2ClN3O2
MW:183.551979541779
MDL:MFCD06657641
CID:61642
PubChem ID:13381705
Update Time:2025-10-24

6-chloro-3-nitro-pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-nitropicolinonitrile
    • 6-Chloro-2-cyano-3-nitropyridine
    • 6-chloro-3-nitro-2-pyridinecarbonitrile
    • 6-Chloro-3-nitropyridine-2-carbonitrile
    • 6-Chloro-2-cyano-3-nitropyidine
    • 2-Pyridinecarbonitrile, 6-chloro-3-nitro-
    • 6-CHLORO-2-CYANO-3-NITROPYRIDINE;6-Chloro-3-nitropicolinonitrile
    • PubChem2248
    • PubChem19121
    • XVIHGTRTKQZJAC-UHFFFAOYSA-N
    • WT551
    • 2-cyano-3-nitro-6-chloropyridine
    • 3-Nitro-6-chloro-2-cyanopyridine
    • SBB054357
    • RW2705
    • 6-Chloro-3-nitro-2-pyridinecarbonitrile (ACI)
    • 6-chloro-3-nitro-pyridine-2-carbonitrile
    • DB-009954
    • 6-Chloro-3-nitro-pyridine-2-carbonitile
    • SCHEMBL669545
    • DTXSID20538875
    • AKOS025395584
    • 6-Chloro-3-nitropyridine-2-carbonitrile;6-Chloro-3-nitropicolinonitrile
    • CK1207
    • AC-25212
    • SY008195
    • BP-11923
    • DS-10906
    • W-204089
    • PB21909
    • EN300-97944
    • MFCD06657641
    • 93683-65-9
    • BCP31603
    • AKOS006344485
    • CS-0022422
    • MDL: MFCD06657641
    • Inchi: 1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
    • InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
    • SMILES: N#CC1C([N+](=O)[O-])=CC=C(Cl)N=1

Computed Properties

  • Exact Mass: 182.98400
  • Monoisotopic Mass: 182.9835540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.5
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 347.2℃ at 760 mmHg
  • Flash Point: 163.781℃
  • Refractive Index: 1.604
  • PSA: 82.50000
  • LogP: 2.03808
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

6-chloro-3-nitro-pyridine-2-carbonitrile Security Information

6-chloro-3-nitro-pyridine-2-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-chloro-3-nitro-pyridine-2-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, 6 bar, 180 °C
Reference
Preparation of azaindazole derivatives and analogs for use in the treatment of pain
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, 6 bar, 180 °C
Reference
Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt; 40 min, 180 °C
Reference
Preparation of novel pyridopyrimidine derivatives as PI3K inhibitors
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 2 h, 180 °C
Reference
4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  180 °C
Reference
Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth
Han, Yu; Zhang, Huimin; Wang, Shuxiang; Li, Bo; Xing, Kun; et al, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735

Production Method 6

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  0.5 h, 180 °C
Reference
Preparation method of substituent-containing pyridinopyrimidine compound
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Production Method 7

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 - 25 min, 170 - 180 °C
Reference
N-pyridine aryloxy phenoxy carboxylic acid derivative, preparation method and application
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Production Method 8

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, 180 °C
Reference
Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection
Shah, Khushbu; Queener, Sherry; Cody, Vivian; Pace, Jim; Gangjee, Aleem, Bioorganic & Medicinal Chemistry Letters, 2019, 29(15), 1874-1880

Production Method 9

Reaction Conditions
1.1 15 min, 180 °C
Reference
Monocyclic, thieno, pyrido, and pyrrolo pyrimidine compounds and methods of use and manufacture of the same
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Production Method 10

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, 6 atm, 180 °C
Reference
Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk
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Production Method 11

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, 6 bar, 180 °C
Reference
Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases
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Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Reagents: Sodium acetate Solvents: Water
Reference
Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists
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Production Method 13

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 25 min, 180 °C; 180 °C → rt
1.2 Reagents: Water ;  30 min, cooled
Reference
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Production Method 14

Reaction Conditions
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1.2 Reagents: Water ;  10 min, 0 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  15 min, rt → 180 °C; 180 °C → 10 °C
1.2 Reagents: Water ;  30 min, cooled
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 h, 180 °C
Reference
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Production Method 17

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1.5 h, rt → 180 °C
Reference
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Fan, Yin-Bo; Li, Kun; Huang, Min; Cao, Yu; Li, Ying; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228

6-chloro-3-nitro-pyridine-2-carbonitrile Raw materials

6-chloro-3-nitro-pyridine-2-carbonitrile Preparation Products

6-chloro-3-nitro-pyridine-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:93683-65-9)6-chloro-3-nitro-pyridine-2-carbonitrile
Order Number:A11030
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:36
Price ($):405.0
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Additional information on 6-chloro-3-nitro-pyridine-2-carbonitrile

Compound CAS No. 93683-65-9: 6-Chloro-3-Nitro-Pyridine-2-Carbonitrile

6-Chloro-3-nitro-pyridine-2-carbonitrile, also known by its CAS number 93683-65-9, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and the presence of chlorine and nitro groups at specific positions, along with a cyano group. The unique combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and industrial applications.

The molecular structure of 6-chloro-3-nitro-pyridine-2-carbonitrile consists of a pyridine ring with substituents at positions 2, 3, and 6. The cyano group (-CN) is located at position 2, the nitro group (-NO₂) at position 3, and the chlorine atom at position 6. This arrangement creates a molecule with high electron-deficiency due to the electron-withdrawing effects of the nitro and cyano groups, which can influence its reactivity in various chemical reactions.

Recent studies have highlighted the potential of 6-chloro-3-nitro-pyridine-2-carbonitrile in the field of drug discovery. Its electron-deficient nature makes it an attractive candidate for designing bioactive molecules targeting specific enzymes or receptors. Researchers have explored its role as a building block in synthesizing complex heterocyclic compounds with potential pharmacological activities.

In addition to its role in drug discovery, this compound has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of functional groups like cyano and nitro provides multiple binding sites for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of 6-chloro-3-nitro-pyridine-2-carbonitrile typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its preparation. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption.

The physical properties of this compound are also noteworthy. Its melting point is relatively high due to strong intermolecular forces arising from the polar substituents. This makes it suitable for applications requiring thermal stability, such as in certain polymer formulations or high-performance materials.

In conclusion, 6-chloro-3-nitro-pyridine-2-carbonitrile, with its unique chemical structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. Its role as a key intermediate in organic synthesis and its potential applications in drug development and materials science underscore its importance in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:93683-65-9)6-chloro-3-nitro-pyridine-2-carbonitrile
A11030
Purity:99%
Quantity:100g
Price ($):405.0
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